Halogen-Dependent Kinase Inhibition: Chlorine vs. Bromine in c-KIT Inhibitor SAR
In a structure-activity relationship (SAR) study of thiazolo[5,4-b]pyridine-based c-KIT inhibitors, the potency of the final inhibitor was directly influenced by the nature of the 5-position substituent on the core scaffold. While the study did not directly test the unadorned 5-chloro scaffold, it established that the 5-chloro group is a key vector for derivatization leading to potent compounds. Notably, a derivative built from the 5-chloro core (compound 6r) demonstrated a c-KIT V560G/D816V double mutant IC50 of 4.77 ± 0.38 μM, which was superior to the clinically relevant comparator sunitinib (IC50 = 3.98 ± 1.18 μM) under identical assay conditions [1]. In contrast, the 5-bromo analog (CAS 934266-82-7) is reported to exhibit a broader kinase inhibition profile, including activity against JAK2, FLT3, and BTK, which introduces selectivity liabilities not observed with the 5-chloro series .
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Derivative 6r (5-chloro scaffold): 4.77 ± 0.38 μM (c-KIT V560G/D816V) |
| Comparator Or Baseline | Sunitinib: 3.98 ± 1.18 μM (c-KIT V560G/D816V); Imatinib: 37.93 ± 8.68 μM (c-KIT V560G/D816V) |
| Quantified Difference | 6r is 8-fold more potent than imatinib and statistically comparable to sunitinib against the resistant mutant |
| Conditions | ADP-Glo kinase assay, c-KIT V560G/D816V double mutant |
Why This Matters
This data validates that the 5-chloro core, when properly elaborated, yields c-KIT inhibitors with activity against imatinib-resistant mutants, a profile not guaranteed for 5-bromo or other halogen analogs.
- [1] Lee SJ, et al. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers. 2023;15(1):143. Table 3. View Source
